DIETHYL 2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]MALONATE
Overview
Description
DIETHYL 2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]MALONATE is an organic compound that belongs to the class of malonates It is characterized by the presence of a bromo, hydroxy, and methoxy substituent on a phenyl ring, which is conjugated with a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]MALONATE typically involves the condensation of diethyl malonate with an appropriate aldehyde or ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate ion from diethyl malonate. This enolate then reacts with the aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]MALONATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and cyanides
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
DIETHYL 2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]MALONATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIETHYL 2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]MALONATE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Diethyl bromomalonate
- Diethyl malonate
- Ethyl bromomalonate
Comparison
DIETHYL 2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]MALONATE is unique due to the presence of multiple functional groups (bromo, hydroxy, methoxy) on the phenyl ring, which confer distinct reactivity and potential biological activity compared to simpler malonate derivatives. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
diethyl 2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO6/c1-4-21-14(18)10(15(19)22-5-2)6-9-7-11(16)13(17)12(8-9)20-3/h6-8,17H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCLOFPHUALOIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)Br)O)OC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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